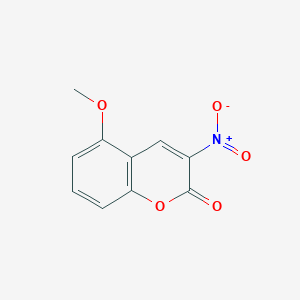

5-Methoxy-3-nitro-2H-1-benzopyran-2-one

Description

The focused investigation of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one is rooted in the well-established importance of its core structure, the benzopyran-2-one, or coumarin (B35378), scaffold. The strategic placement of methoxy (B1213986) and nitro groups on this scaffold presents a compelling case for its study, suggesting a molecule with potentially unique electronic and biological profiles.

The benzopyran-2-one, commonly known as the coumarin scaffold, is a prominent structural motif found in a plethora of natural products and synthetic compounds. researchgate.net Its prevalence stems from the diverse range of biological activities and intriguing photophysical properties associated with this heterocyclic system. nih.govmdpi.com

In the realm of medicinal chemistry , coumarin derivatives have demonstrated a wide spectrum of pharmacological effects. nih.gov These include anticoagulant, antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. chemmethod.com The versatility of the coumarin scaffold allows for extensive functionalization, enabling the fine-tuning of its biological properties to target specific enzymes and receptors within living organisms. nih.gov The inherent bioactivity of the coumarin nucleus makes it a "privileged scaffold" in drug discovery, serving as a foundational structure for the development of novel therapeutic agents. nih.gov

In materials chemistry , the coumarin scaffold is highly valued for its unique photophysical properties. Many coumarin derivatives are known for their strong fluorescence, making them useful as fluorescent probes, sensors, and dyes. nih.gov Their application extends to optical brighteners and components in laser dyes. ijaresm.com The electronic properties of the coumarin system can be modulated by the introduction of various substituents, allowing for the design of materials with specific absorption and emission characteristics.

| Application Area | Significance of the Coumarin Scaffold | Key Properties |

|---|---|---|

| Medicinal Chemistry | Privileged scaffold for drug discovery. | Wide range of biological activities (anticoagulant, antimicrobial, anticancer, etc.). |

| Materials Chemistry | Core structure for photofunctional materials. | Strong fluorescence, tunable photophysical properties. |

The synthetic exploration of coumarin derivatives dates back to the 19th century. The introduction of nitro and methoxy groups onto the coumarin scaffold has been a long-standing strategy to modulate its chemical and biological properties.

Nitrated coumarins have been of interest due to the strong electron-withdrawing nature of the nitro group, which significantly influences the electronic distribution within the molecule. The synthesis of nitrocoumarins is typically achieved through the nitration of a pre-existing coumarin derivative using nitrating agents like a mixture of nitric acid and sulfuric acid. chemmethod.comresearchgate.net The position of nitration is dependent on the reaction conditions and the substitution pattern of the starting coumarin. researchgate.net Historically, nitrated coumarins have been investigated for their potential as intermediates in the synthesis of other derivatives, such as amino-coumarins, and for their own biological activities, including antimicrobial and anticancer properties. frontiersin.orgasrjetsjournal.org

Methoxylated coumarins , on the other hand, are characterized by the presence of an electron-donating methoxy group. Many naturally occurring coumarins are methoxylated, and these compounds often exhibit significant biological activities. nih.gov The synthesis of methoxylated coumarins can be achieved through various methods, including the Pechmann condensation of a methoxy-substituted phenol (B47542) with a β-ketoester. mdpi.com The presence of the methoxy group can enhance the lipophilicity and bioavailability of the coumarin derivative, often leading to improved pharmacological profiles. nih.gov Early applications of methoxylated coumarins were often related to their natural product origins and their use in traditional medicine. ijaresm.com

The combination of both nitro and methoxy groups on the coumarin scaffold represents a more modern approach to fine-tune the properties of these molecules, creating a push-pull electronic system that can lead to unique photophysical and biological characteristics.

The specific academic investigation of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one is driven by the desire to explore the synergistic effects of the methoxy and nitro substituents on the coumarin core. This particular substitution pattern is not as extensively studied as other derivatives, presenting a clear research gap and several emerging opportunities.

Addressing Research Gaps:

Unique Electronic Profile: The presence of an electron-donating group (methoxy at the 5-position) and a strong electron-withdrawing group (nitro at the 3-position) creates a "push-pull" system. This arrangement is expected to significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to interesting and predictable photophysical properties, such as solvatochromism and enhanced fluorescence quantum yields.

Modulated Biological Activity: The biological activity of coumarins is highly dependent on their substitution pattern. The combination of a methoxy group, which can enhance bioavailability, and a nitro group, which can participate in various biological interactions, may lead to novel or enhanced pharmacological effects. Investigating this specific isomer will contribute to a more comprehensive understanding of the structure-activity relationships (SAR) of coumarin derivatives. nih.gov

Emerging Opportunities:

Development of Novel Probes and Sensors: The anticipated unique photophysical properties of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one make it a promising candidate for the development of novel fluorescent probes and sensors. Its response to changes in the local environment could be harnessed for applications in bioimaging and chemical sensing.

Exploration of New Therapeutic Agents: The potential for unique biological activity warrants the investigation of this compound as a lead for the development of new therapeutic agents. Its specific substitution pattern may allow it to interact with biological targets in a novel way, potentially leading to new treatments for a variety of diseases.

The focused study of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one is therefore a logical progression in the field of coumarin chemistry, aiming to fill existing knowledge gaps and uncover new opportunities for the application of this versatile scaffold.

Detailed Research Findings

While specific, in-depth research focused solely on 5-Methoxy-3-nitro-2H-1-benzopyran-2-one is limited in publicly available literature, its properties and potential can be inferred from the extensive research on related nitrated and methoxylated coumarin derivatives. The following data is compiled based on the known effects of these functional groups on the coumarin scaffold.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H7NO5 | PubChem |

| Molecular Weight | 221.17 g/mol | PubChem |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |

| Spectroscopic Technique | Expected Characteristics |

|---|---|

| UV-Vis Spectroscopy | Absorption maxima influenced by the push-pull system of the methoxy and nitro groups, likely showing solvatochromic shifts. |

| Fluorescence Spectroscopy | Potential for fluorescence, with emission wavelength and quantum yield dependent on solvent polarity due to intramolecular charge transfer. |

| ¹H NMR Spectroscopy | Characteristic signals for the aromatic protons of the coumarin core, a singlet for the methoxy group, and a downfield shift for the proton at the 4-position due to the adjacent nitro group. |

| ¹³C NMR Spectroscopy | Resonances corresponding to the carbon atoms of the coumarin scaffold, with the carbon bearing the nitro group shifted downfield and the carbon bearing the methoxy group shifted upfield. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the lactone carbonyl group, the nitro group (symmetric and asymmetric stretching), and the C-O stretching of the methoxy group. |

Structure

3D Structure

Properties

CAS No. |

88184-86-5 |

|---|---|

Molecular Formula |

C10H7NO5 |

Molecular Weight |

221.17 g/mol |

IUPAC Name |

5-methoxy-3-nitrochromen-2-one |

InChI |

InChI=1S/C10H7NO5/c1-15-8-3-2-4-9-6(8)5-7(11(13)14)10(12)16-9/h2-5H,1H3 |

InChI Key |

XQDBMOLTPZGPFT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C(=O)O2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 3 Nitro 2h 1 Benzopyran 2 One and Precursor Design

Traditional Synthetic Routes to the 2H-1-Benzopyran-2-one Core with 5-Methoxy and 3-Nitro Substitutions

The classical approaches to constructing the coumarin (B35378) framework, such as the Knoevenagel and Pechmann condensations, remain fundamental in the synthesis of derivatives like 5-Methoxy-3-nitro-2H-1-benzopyran-2-one. These methods involve the formation of the heterocyclic ring from acyclic precursors.

Knoevenagel Condensation Approaches Involving Salicylaldehyde (B1680747) Derivatives

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation and is widely used in coumarin synthesis. wikipedia.org The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For the synthesis of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, a key precursor is a salicylaldehyde derivative bearing the required methoxy (B1213986) and nitro substituents.

A direct approach involves the use of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde . This precursor already contains the necessary substitution pattern on the aromatic ring. The Knoevenagel condensation of this aldehyde with an active methylene compound, such as diethyl malonate or ethyl cyanoacetate, in the presence of a base like piperidine (B6355638) or triethylamine, would lead to the formation of the coumarin ring with the nitro group at the 3-position. The general mechanism involves the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde. A subsequent dehydration reaction then yields the α,β-unsaturated product, which in the case of an o-hydroxybenzaldehyde, undergoes an intramolecular cyclization (lactonization) to form the coumarin ring. purechemistry.orgyoutube.com

The synthesis of the precursor, 2-hydroxy-5-methoxy-3-nitrobenzaldehyde, is a critical step. This can be achieved through the nitration of 2-hydroxy-5-methoxybenzaldehyde.

Table 1: Knoevenagel Condensation for 5-Methoxy-3-nitro-2H-1-benzopyran-2-one

| Starting Material (Aldehyde) | Reagent (Active Methylene Compound) | Catalyst | Product |

|---|---|---|---|

| 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | Diethyl malonate | Piperidine | 5-Methoxy-3-nitro-2H-1-benzopyran-2-one |

| 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | Ethyl nitroacetate (B1208598) | Triethylamine | 5-Methoxy-3-nitro-2H-1-benzopyran-2-one |

Pechmann Condensation Strategies and Catalytic Variants for Coumarin Synthesis

The Pechmann condensation is another cornerstone of coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. wikipedia.org To synthesize 5-Methoxy-3-nitro-2H-1-benzopyran-2-one via this route, 3-methoxyphenol (B1666288) would serve as the phenolic starting material.

The choice of the β-ketoester is crucial for introducing the nitro group at the 3-position. A suitable reactant would be a nitro-substituted β-ketoester, such as ethyl 2-nitro-3-oxobutanoate . The condensation is typically catalyzed by strong acids like sulfuric acid, although a variety of other catalysts have been employed to improve yields and reaction conditions. nih.govrsc.orgnih.gov The mechanism involves an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the coumarin. wikipedia.org

Alternatively, one could first synthesize 5-methoxy-2H-1-benzopyran-2-one via the Pechmann condensation of 3-methoxyphenol with ethyl acetoacetate, followed by a separate nitration step to introduce the nitro group at the 3-position. clockss.org

Table 2: Pechmann Condensation Approaches

| Phenol | β-Ketoester | Catalyst | Intermediate/Product |

|---|---|---|---|

| 3-Methoxyphenol | Ethyl acetoacetate | Sulfuric Acid | 5-Methoxy-2H-1-benzopyran-2-one |

| 5-Methoxy-2H-1-benzopyran-2-one | Nitrating agent (e.g., HNO₃/H₂SO₄) | - | 5-Methoxy-3-nitro-2H-1-benzopyran-2-one |

| 3-Methoxyphenol | Ethyl 2-nitro-3-oxobutanoate | Lewis Acid (e.g., ZnCl₂) | 5-Methoxy-3-nitro-2H-1-benzopyran-2-one |

Alternative Cyclization and Ring-Closing Methods for Benzopyran-2-one Formation

Other cyclization methods can also be envisioned for the formation of the benzopyran-2-one core. One such approach is the Perkin reaction, although it is more commonly used for the synthesis of coumarin-3-carboxylic acids. Another possibility involves intramolecular Wittig-type reactions or ring-closing metathesis of appropriately substituted precursors. However, for the specific substitution pattern of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, the Knoevenagel and Pechmann reactions remain the most direct and widely applicable traditional methods.

Advanced and Sustainable Synthetic Strategies for 5-Methoxy-3-nitro-2H-1-benzopyran-2-one

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches are also applicable to the synthesis of coumarin derivatives.

Green Chemistry Principles Applied to 5-Methoxy-3-nitro-2H-1-benzopyran-2-one Synthesis

The principles of green chemistry, such as the use of less hazardous solvents, renewable starting materials, and catalytic reagents, can be incorporated into the synthesis of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one. For instance, the use of solid acid catalysts in Pechmann condensations can circumvent the need for strong, corrosive acids like sulfuric acid. rsc.orgnih.gov Similarly, carrying out Knoevenagel condensations in aqueous media or under solvent-free conditions reduces the reliance on volatile organic solvents.

Microwave-Assisted and Ultrasonic-Promoted Reaction Methodologies

The use of non-conventional energy sources like microwave irradiation and ultrasound has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products. nih.govnih.govresearchgate.net

Microwave-assisted synthesis has been successfully applied to both Knoevenagel and Pechmann condensations for the preparation of coumarins. nih.govnih.govresearchgate.net The rapid heating and localized superheating effects of microwaves can dramatically reduce reaction times from hours to minutes. A microwave-assisted Knoevenagel condensation of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde with an active methylene compound would be a highly efficient route to the target molecule.

Ultrasonic-promoted reactions utilize the phenomenon of acoustic cavitation to enhance chemical reactivity. scirp.orgnih.govnih.gov Ultrasound has been shown to promote Pechmann condensations, leading to improved yields and shorter reaction times, often at ambient temperature. nih.gov The application of ultrasound to the condensation of 3-methoxyphenol with a suitable β-ketoester could provide a greener and more efficient pathway to the 5-methoxycoumarin (B3053168) core, which could then be nitrated.

Table 3: Comparison of Conventional and Advanced Synthesis Methods

| Method | Typical Conditions | Advantages |

|---|---|---|

| Conventional Heating | Refluxing in organic solvents for several hours | Well-established procedures |

| Microwave-Assisted | Solvent-free or in small amounts of high-boiling solvents, minutes | Rapid reaction times, higher yields, cleaner reactions |

| Ultrasonic-Promoted | Often at room temperature, shorter reaction times than conventional | Milder reaction conditions, improved yields |

Flow Chemistry Techniques for Enhanced Reaction Control and Yield

The synthesis of complex organic molecules like 5-Methoxy-3-nitro-2H-1-benzopyran-2-one is increasingly benefiting from the adoption of continuous flow chemistry and microreactor technology. beilstein-journals.orgrsc.org These techniques offer significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved product yield and purity. chimia.chflinders.edu.au

Flow chemistry involves continuously pumping reactants through a network of tubes or microchannels, where they mix and react. uc.pt The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer. chimia.chscispace.com This precise temperature control is crucial for managing highly exothermic reactions, such as nitrations, thereby preventing the formation of undesired byproducts and ensuring a safer process. scitube.io Similarly, rapid and efficient mixing prevents the buildup of localized concentration gradients, leading to more uniform product formation. chimia.ch

The modular nature of flow systems also allows for the "telescoping" of multiple reaction steps into a single, continuous sequence without the need for isolating and purifying intermediates. flinders.edu.aunih.gov This approach significantly reduces reaction time, solvent usage, and waste generation, aligning with the principles of green chemistry. beilstein-journals.org While specific literature on the flow synthesis of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one is not prevalent, the well-documented success in synthesizing other heterocyclic compounds and active pharmaceutical ingredients (APIs) demonstrates the strong potential of this technology to improve the efficiency, safety, and scalability of its production. scitube.ioresearchgate.net

Table 1: Advantages of Flow Chemistry in Synthesis

| Feature | Advantage in Synthesizing 5-Methoxy-3-nitro-2H-1-benzopyran-2-one |

| Enhanced Heat Transfer | Superior control over exothermic nitration steps, reducing byproduct formation. |

| Efficient Mass Transfer | Rapid and homogenous mixing of reactants, leading to higher selectivity and yields. |

| Precise Reaction Control | Fine-tuning of parameters like temperature, pressure, and residence time for optimal outcomes. |

| Improved Safety | Small reaction volumes minimize risks associated with hazardous reagents and unstable intermediates. scitube.io |

| Scalability | Easier and more reliable scale-up from laboratory to production by extending operation time rather than increasing reactor volume. flinders.edu.au |

| Process Automation | Allows for automated, continuous production with in-line analysis for real-time monitoring and optimization. |

Post-Synthetic Functionalization and Derivatization of the 5-Methoxy-3-nitro-2H-1-benzopyran-2-one Framework

Chemical Transformations of the Nitro Group (e.g., Reduction, Cyclization)

The nitro group at the C-3 position of the benzopyranone framework is a versatile functional handle for a wide array of chemical transformations, most notably reduction and participation in cyclization reactions.

Reduction of the Nitro Group: The reduction of the aromatic nitro group is a fundamental transformation that typically yields the corresponding primary amine, 3-amino-5-methoxy-2H-1-benzopyran-2-one. This conversion can be achieved using various established methods. wikipedia.org Catalytic hydrogenation is a common and efficient approach, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com

Alternatively, metal-based reductions in acidic media are widely used. Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid or acetic acid provide a mild and effective means of reduction. commonorganicchemistry.comorganic-chemistry.org These methods are often chemoselective, leaving other functional groups, such as the ester within the lactone ring, intact. researchgate.net The choice of reagent can be critical to avoid unwanted side reactions. For instance, potent reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for reducing aromatic nitro compounds to amines as they tend to produce azo compounds instead. commonorganicchemistry.com

Under controlled conditions, the nitro group can be partially reduced to the corresponding N-phenylhydroxylamine derivative using reagents like zinc dust with ammonium chloride. wikipedia.orgmdpi.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Product | Notes |

| H₂, Pd/C or Raney Nickel | Primary Amine | Standard catalytic hydrogenation; can affect other reducible groups. commonorganicchemistry.com |

| Fe / HCl or CH₃COOH | Primary Amine | Classical, cost-effective method (Béchamp reduction). commonorganicchemistry.com |

| Zn / HCl or CH₃COOH | Primary Amine | Provides mild reduction conditions. commonorganicchemistry.com |

| SnCl₂ / HCl | Primary Amine | Stannous chloride is a common laboratory-scale reagent. wikipedia.org |

| Na₂S₂O₄ (Sodium Dithionite) | Primary Amine | Useful under neutral or basic conditions. |

| Zn / NH₄Cl | Hydroxylamine (B1172632) | Allows for partial reduction of the nitro group. wikipedia.org |

Cyclization Reactions: The 3-nitrocoumarin (B1224882) scaffold serves as a precursor for the synthesis of more complex, fused heterocyclic systems. The strongly electron-withdrawing nature of the nitro group activates the C4 position for nucleophilic attack. Following reduction of the nitro group to an amine, the resulting 3-aminocoumarin can undergo intramolecular cyclization or condensation with other reagents to form fused rings. For instance, reductive intramolecular cyclization of derivatives prepared from 4-chloro-3-nitrocoumarin can lead to the formation of pyrrolocoumarin ring systems. rsc.orgmdpi.com These fused heterocycles are of significant interest in medicinal chemistry.

Modifications of the Methoxy Moiety and Ethers

The 5-methoxy group is a key feature of the molecule, influencing its electronic properties and solubility. This group can be chemically modified, primarily through ether cleavage, to yield the corresponding phenol.

The cleavage of aryl methyl ethers is a standard transformation in organic synthesis, typically achieved by treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). chemistrysteps.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2-type displacement, releasing the methyl halide and the 5-hydroxyphenolic product. chemistrysteps.comlibretexts.org

Due to the stability of the sp²-hybridized carbon-oxygen bond of the aromatic ring, the nucleophilic attack occurs exclusively at the methyl group, ensuring that the reaction yields 5-hydroxy-3-nitro-2H-1-benzopyran-2-one and a methyl halide, rather than an aryl halide and methanol. libretexts.org Other reagents, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers under milder, aprotic conditions.

The resulting 5-hydroxy group can then serve as a point for further derivatization, such as acylation or alkylation, to introduce different ether or ester functionalities, thereby modulating the molecule's biological or physical properties.

Regioselective Electrophilic and Nucleophilic Substitutions on the Benzene (B151609) Ring

Further functionalization of the 5-Methoxy-3-nitro-2H-1-benzopyran-2-one framework can be achieved through substitution reactions on the benzene ring. The regiochemical outcome of these reactions is dictated by the electronic effects of the existing substituents: the electron-donating 5-methoxy group and the electron-withdrawing benzopyranone ring system, which is further deactivated by the C-3 nitro group.

Electrophilic Aromatic Substitution: The 5-methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. wikipedia.org Conversely, the entire benzopyranone system, particularly with the attached nitro group, acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack. The directing influence of the potent methoxy group will dominate. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the methoxy group, which are C6 and C8 (the C10 position is part of the fused ring system). Steric hindrance may influence the ratio of substitution at the C6 versus the C8 position.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is generally difficult on electron-rich benzene rings. However, the reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.govlibretexts.org In the 5-Methoxy-3-nitro-2H-1-benzopyran-2-one scaffold, the pyranone ring fused to the benzene ring, along with the C3-nitro group, strongly withdraws electron density from the aromatic system. researchgate.net This deactivation makes the ring susceptible to nucleophilic attack. If a leaving group (e.g., a halogen) were present on the benzene ring, particularly at a position activated by the electron-withdrawing system (such as C6 or C8), it could potentially be displaced by a strong nucleophile. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by the electron-withdrawing groups, which delocalize the negative charge. libretexts.orgyoutube.com

Table 3: Predicted Regioselectivity of Substitutions on the Benzene Ring

| Reaction Type | Directing Groups | Predicted Position(s) of Attack |

| Electrophilic Substitution | -OCH₃ (Activating, ortho, para-director) Benzopyranone (Deactivating) | C6 and C8 |

| Nucleophilic Substitution | Benzopyranone/-NO₂ (Activating/Stabilizing) -OCH₃ (Deactivating) | Dependent on the position of a leaving group; positions activated by the withdrawing system (e.g., C6, C8) are most likely. |

Chemical Reactivity and Mechanistic Transformations of 5 Methoxy 3 Nitro 2h 1 Benzopyran 2 One

Photochemical Reactivity and Excited State Dynamics of the Benzopyran-2-one Ring System

The photochemistry of nitroaromatic compounds is characterized by unique and rapid deactivation pathways for their excited states. rsc.org The presence of the nitro group on the benzopyran-2-one (coumarin) scaffold introduces efficient channels for intersystem crossing from the singlet to the triplet manifold, a process that is often sub-picosecond in many nitroaromatics. rsc.org This behavior is attributed to the strong coupling between singlet and triplet states facilitated by the oxygen-centered non-bonding orbitals of the nitro group. rsc.org

Upon absorption of light, particularly UV light, molecules can undergo significant structural changes. novapublishers.commdpi.com For coumarin (B35378) derivatives, photoisomerization is a key reaction pathway, often involving the C3=C4 double bond of the α-pyrone ring. nih.govnih.gov While specific studies on 5-Methoxy-3-nitro-2H-1-benzopyran-2-one are not extensively detailed in the available literature, the general behavior of related systems suggests that excitation could lead to a temporary opening of the lactone ring or geometric isomerization.

Furthermore, nitroaromatic compounds are known to undergo photo-induced rearrangements. A prominent pathway involves the transformation of the nitro group into a nitrite (B80452) group (-ONO), which can then lead to the dissociation of nitric oxide (NO•). rsc.orgnih.gov This process often occurs from the excited triplet state and results in the formation of an aryloxy radical. nih.gov For 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, this would hypothetically lead to the formation of a 5-methoxy-2-oxo-2H-1-benzopyran-3-yloxy radical.

Table 1: Representative Photochemical Properties of Related Nitroaromatic and Coumarin Systems

| Property | Typical Value Range | Research Context |

| Photoisomerization Quantum Yield (Φ) | 0.20 - 0.50 | Observed in various coumarin-based photoswitches. nih.govnih.gov |

| Excited Singlet State (S₁) Lifetime | < 10 ps | Characteristic of nitroaromatic compounds due to rapid intersystem crossing. rsc.orgnih.gov |

| Intersystem Crossing (ISC) Rate | > 10¹² s⁻¹ | Ultrafast process typical for nitroaromatics. rsc.org |

| Excited Triplet State (T₁) Lifetime | Nanoseconds to Microseconds | Varies based on solvent and quenchers. rsc.orgnih.gov |

The electronically excited states of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one can be deactivated, or "quenched," by other molecules. Quenching can occur through several mechanisms, including energy transfer and electron transfer. rsc.org In triplet-state quenching, an excited molecule transfers its energy to a quencher molecule, returning to its ground state. nih.govrug.nl Molecular oxygen is an efficient triplet quencher, a process that can lead to the formation of reactive singlet oxygen. rug.nl

Electron transfer quenching is also a significant pathway, where the excited benzopyranone can either accept or donate an electron from or to a quencher molecule, depending on their respective redox potentials. rsc.org The rate of this process is governed by the free energy of the electron transfer reaction. rsc.org Given the electron-deficient nature of the nitro-substituted ring, quenching by electron donors is a probable deactivation pathway for both the singlet and triplet excited states.

Thermal Decomposition Pathways and Kinetic Analysis

The thermal stability of nitroaromatic compounds is a critical area of study, particularly for those with potential energetic properties. dtic.mil The primary and rate-determining step in the thermal decomposition of many nitroaromatics is the homolytic cleavage of the carbon-nitro (C–NO₂) bond. dtic.mil This process generates an aryl radical and nitrogen dioxide (•NO₂).

For 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, the initial decomposition step would likely be:

C₁₀H₉NO₄ → [5-methoxy-2-oxo-2H-1-benzopyran-3-yl]• + •NO₂

Following this initiation, a complex series of secondary reactions involving the generated radicals and the parent molecule can occur, potentially leading to autocatalysis. dtic.mil The lactone ring itself can undergo thermal decomposition, for example, through decarboxylation at higher temperatures.

Kinetic analysis of such decomposition reactions can be performed using thermogravimetric analysis (TGA). Isoconversional methods, such as the Friedman or Flynn-Wall-Ozawa methods, are often employed to determine the activation energy (Ea) of the decomposition process as a function of conversion, which can reveal the complexity of the reaction mechanism. nih.gov

Table 2: Hypothetical Kinetic Parameters for Thermal Decomposition Steps

| Decomposition Step | Plausible Temperature Range (°C) | Expected Activation Energy (Ea) (kJ/mol) | Method of Analysis |

| Initial C-NO₂ Bond Homolysis | 150 - 250 | 150 - 180 | Isothermal Manometry, TGA researchgate.net |

| Secondary Radical Reactions | > 200 | Variable | Kinetic Modeling researchgate.net |

| Lactone Ring Fragmentation | > 300 | > 200 | TGA, Differential Scanning Calorimetry (DSC) |

Electrophilic and Nucleophilic Addition Reactions: Regioselectivity and Stereoselectivity

The reactivity of the benzopyran-2-one ring towards addition reactions is heavily influenced by its substituents. The nitro group at the C3 position is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) and nucleophilic addition. mdpi.com Conversely, the methoxy (B1213986) group at the C5 position is an electron-donating group, activating the ring for electrophilic attack.

Nucleophilic addition is particularly relevant for this molecule. wikipedia.org The electron-withdrawing nitro group makes the C3=C4 double bond highly electrophilic, promoting Michael-type (1,4-conjugate) addition of nucleophiles. researchgate.net Furthermore, the aromatic portion of the molecule is activated towards nucleophilic attack, especially at positions ortho and para to the nitro group. mdpi.com The regioselectivity of such attacks—the specific position where the nucleophile adds—is determined by the combined electronic effects of the nitro, methoxy, and lactone functionalities. wikipedia.orgchemrxiv.org For instance, a strong nucleophile might attack the C4 position via conjugate addition or potentially displace a group on the aromatic ring if a suitable leaving group were present.

Electrophilic additions are less favorable due to the deactivating effect of the nitro group and the carbonyl of the lactone. However, the activating effect of the C5-methoxy group would direct any potential electrophilic attack to the C6 and C8 positions of the aromatic ring.

Redox Chemistry and Associated Transformations of the Nitro and Lactone Functionalities

The nitro and lactone groups are both readily transformed under redox conditions. The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis. masterorganicchemistry.comscispace.com It proceeds through a six-electron reduction, typically involving nitroso and hydroxylamine (B1172632) intermediates, to ultimately yield an amine. nih.gov

Nitro Group Reduction: NO₂ → NO (Nitroso) → NHOH (Hydroxylamine) → NH₂ (Amine)

This transformation can be achieved using various reagents, such as metals in acidic media (e.g., Sn, Fe, Zn with HCl) or catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni). masterorganicchemistry.com Such a reduction would convert 5-Methoxy-3-nitro-2H-1-benzopyran-2-one into 3-Amino-5-methoxy-2H-1-benzopyran-2-one, drastically altering the electronic properties and reactivity of the molecule.

Lactone Functionality Transformations: The ester bond within the lactone ring can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the lactone to the corresponding diol (a compound with two hydroxyl groups). The lactone can also be hydrolyzed (cleaved by water) under acidic or basic conditions to open the ring and form the corresponding carboxylic acid.

Radical Reactions and Spin Trapping Studies Involving the 5-Methoxy-3-nitro-2H-1-benzopyran-2-one Scaffold

As discussed in the photochemical and thermal sections, radical species are key intermediates in the reactivity of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one. Short-lived radical intermediates, such as the aryl radical formed from C-NO₂ bond cleavage, are difficult to detect directly. wikipedia.org

Spin trapping is an analytical technique used to detect and identify such transient radicals. wikipedia.orgmdpi.com It involves using a "spin trap," a molecule that reacts with the unstable radical to form a more stable radical product, known as a spin adduct. mdpi.com This persistent spin adduct can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. ljmu.ac.uknih.gov

Commonly used spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl N-tert-butylnitrone (PBN). mdpi.com A hypothetical spin trapping experiment to study the photolysis of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one could identify the [5-methoxy-2-oxo-2H-1-benzopyran-3-yl]• radical. The resulting spin adduct would produce a characteristic EPR spectrum, with hyperfine coupling constants providing structural information about the trapped radical. mdpi.com This technique would be invaluable for confirming the mechanistic pathways of decomposition and photoreactivity. nih.gov

Advanced Computational and Theoretical Investigations of 5 Methoxy 3 Nitro 2h 1 Benzopyran 2 One

Density Functional Theory (DFT) Studies on Molecular Geometry, Conformation, and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a reliable balance between accuracy and computational cost for determining the electronic structure and properties of molecules. epstem.net DFT calculations are employed to find the optimized, lowest-energy geometry of the molecule. For 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, the benzopyran-2-one (coumarin) core is expected to be largely planar. The primary conformational flexibility would arise from the rotation of the methoxy (B1213986) (-OCH3) and nitro (-NO2) groups relative to the main ring structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. biointerfaceresearch.com

For 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, the HOMO is expected to be delocalized over the electron-rich benzopyran ring system, with significant contributions from the electron-donating methoxy group. biointerfaceresearch.com Conversely, the LUMO is anticipated to be primarily localized on the electron-deficient α-pyrone ring and the strongly electron-withdrawing nitro group. researchgate.net The combined effect of the donating methoxy group raising the HOMO energy and the withdrawing nitro group lowering the LUMO energy would likely result in a relatively small energy gap, indicating a molecule that is kinetically reactive and susceptible to electronic transitions. biointerfaceresearch.com

Table 1: Illustrative Frontier Orbital Energies for 5-Methoxy-3-nitro-2H-1-benzopyran-2-one This table presents hypothetical values based on typical DFT calculations for similar nitro-aromatic and coumarin (B35378) compounds.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.65 | Indicator of chemical reactivity and stability |

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. researchgate.net It illustrates regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).

In the case of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, the EPS map would be expected to show:

Negative Potential: Concentrated around the highly electronegative oxygen atoms of the carbonyl (C=O) and nitro (NO2) groups. These regions are the most likely sites for electrophilic attack.

Positive Potential: Located around the hydrogen atoms of the aromatic ring.

Electron Density Modulation: The electron-donating methoxy group would increase the electron density on the attached benzene (B151609) ring, while the nitro group would significantly decrease electron density in its vicinity. This polarization is critical for understanding intermolecular interactions. researchgate.net

Mulliken atomic charge analysis further quantifies this charge distribution, assigning partial charges to each atom in the molecule.

Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms This table presents illustrative partial charges calculated via DFT, demonstrating expected charge distribution.

| Atom | Element | Expected Partial Charge (a.u.) |

| O (carbonyl) | Oxygen | -0.55 |

| O (nitro) | Oxygen | -0.48 |

| N (nitro) | Nitrogen | +0.60 |

| C (carbonyl) | Carbon | +0.50 |

| O (methoxy) | Oxygen | -0.45 |

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

DFT calculations can accurately predict various spectroscopic properties, providing theoretical spectra that can be compared with experimental data for structural validation. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies. For this molecule, characteristic peaks would be predicted for the carbonyl (C=O) stretch, the symmetric and asymmetric stretches of the nitro (NO2) group, the aromatic C=C stretches, and the C-O-C ether linkages. superfri.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict 1H and 13C NMR chemical shifts with good accuracy. epstem.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The extended π-conjugated system of the coumarin core, combined with the influence of the methoxy and nitro groups, would likely lead to significant absorption in the near-UV or visible region. nih.gov

Table 3: Predicted vs. Typical Spectroscopic Data This table shows hypothetical DFT-predicted values alongside typical experimental ranges for the key functional groups.

| Spectroscopy | Parameter | Predicted Value | Typical Experimental Range |

| IR | ν(C=O) | 1725 cm⁻¹ | 1700-1750 cm⁻¹ |

| IR | ν(NO₂) asymmetric | 1540 cm⁻¹ | 1520-1560 cm⁻¹ |

| ¹³C NMR | δ(C=O) | 162 ppm | 160-165 ppm |

| UV-Vis | λmax | 350 nm | 320-380 nm |

Quantum Chemical Calculations for Reaction Mechanisms, Transition States, and Energy Barriers

Quantum chemical methods are indispensable for exploring potential chemical reactions at a molecular level. By mapping the potential energy surface, researchers can identify reaction pathways, locate transition state structures, and calculate the activation energy barriers that govern reaction rates. mdpi.com

For 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, a plausible reaction to study would be the nucleophilic aromatic substitution on the benzene ring or the reduction of the nitro group. DFT calculations could be used to model the entire reaction coordinate, calculating the relative energies of the reactants, intermediates, transition states, and products. mdpi.com Such studies would reveal whether a proposed reaction is thermodynamically favorable (negative Gibbs free energy of reaction) and kinetically accessible (a reasonably low activation energy barrier).

Molecular Dynamics Simulations for Conformational Analysis, Solvent Effects, and Intermolecular Interactions

While DFT provides a static, zero-kelvin view of a molecule, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time at a given temperature. nih.gov MD simulations are particularly useful for conformational analysis and for studying how a solute molecule interacts with its solvent environment. researchgate.net

Conformational Analysis: MD simulations can explore the rotational freedom of the methoxy and nitro side chains, revealing the most stable conformations and the energy barriers between them.

Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water), MD can model how solvent molecules arrange themselves around the solute. Radial Distribution Functions (RDFs) can be calculated to quantify interactions, such as hydrogen bonding between water and the oxygen atoms of the nitro and carbonyl groups. researchgate.net This provides insight into the molecule's solubility and hydration shell structure.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Based on Electronic and Steric Parameters

QSAR and QSPR models are statistical methods that aim to correlate a molecule's structural features with its biological activity or physicochemical properties, respectively. These models rely on molecular descriptors calculated from the compound's structure. Quantum chemical calculations are a primary source for generating these descriptors.

For 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, DFT can provide a range of electronic and steric descriptors that would be critical for any QSAR/QSPR study.

Table 4: Key Molecular Descriptors for QSAR/QSPR Modeling This table lists important descriptors derivable from DFT calculations that are commonly used to build predictive models.

| Descriptor Type | Parameter | Significance |

| Electronic | HOMO/LUMO Energies | Relates to electron-donating/accepting ability |

| Dipole Moment | Measures molecular polarity and influences interactions | |

| Atomic Charges | Identifies sites for electrostatic interactions | |

| Electrostatic Potential | Maps regions for nucleophilic/electrophilic attack | |

| Steric | Molecular Volume | Relates to size and fit in a binding site |

| Surface Area | Influences solubility and interactions |

These descriptors could then be used to build a mathematical model that predicts, for instance, the compound's potential as an enzyme inhibitor or its toxicity, based on data from a series of related molecules.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Advanced computational chemistry provides powerful tools for visualizing and understanding the subtle forces that govern molecular structure and interactions. Among these, Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses are pivotal for elucidating the nature and strength of non-covalent interactions within and between molecules. While specific NCI and RDG analyses for 5-Methoxy-3-nitro-2H-1-benzopyran-2-one are not available in the reviewed scientific literature, this section outlines the theoretical basis of these methods and discusses the potential interactions that could be characterized for this specific compound.

The NCI analysis is a method based on the electron density (ρ) and its derivatives. scielo.org.mx It helps in identifying and visualizing a wide range of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. scielo.org.mx The analysis is often presented through RDG plots, which graph the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). scielo.org.mx

In these plots, different types of interactions correspond to distinct spikes in the low-density, low-gradient region. The sign of λ₂ distinguishes between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions. Typically:

Strong, attractive interactions like hydrogen bonds appear at negative values of sign(λ₂)ρ.

Weak, attractive van der Waals interactions are found around sign(λ₂)ρ ≈ 0.

Strong, repulsive interactions, such as steric clashes, are located at positive values of sign(λ₂)ρ.

For the 5-Methoxy-3-nitro-2H-1-benzopyran-2-one molecule, an RDG analysis would be expected to reveal several key intramolecular interactions. These would likely include weak van der Waals forces within the benzopyran ring system and potential steric interactions involving the methoxy and nitro functional groups. The visualization of these interactions is typically rendered as colored isosurfaces on the molecular structure, where different colors signify the type of interaction. For instance, blue is often used for strong attractive interactions, green for weak van der Waals forces, and red for repulsive steric clashes.

A hypothetical RDG analysis would provide quantitative data on these interactions. The table below illustrates the kind of data that would be generated from such an analysis for the intramolecular interactions within 5-Methoxy-3-nitro-2H-1-benzopyran-2-one.

Table 1: Illustrative RDG Analysis Data for Intramolecular Interactions in 5-Methoxy-3-nitro-2H-1-benzopyran-2-one

This table is a hypothetical representation of the data that would be obtained from an RDG analysis to illustrate the types of interactions. Specific values would require dedicated quantum chemical calculations.

| Interaction Region | sign(λ₂)ρ (a.u.) | Interaction Type |

| Between methoxy group and aromatic ring | ~ -0.015 | Hydrogen Bond (Weak) |

| Between nitro group and adjacent hydrogen atoms | ~ +0.010 | Steric Repulsion |

| Within the fused ring system | ~ 0.005 | van der Waals |

| Between the carbonyl oxygen and nearby ring hydrogen | ~ -0.020 | Hydrogen Bond |

Molecular Interactions and Biological Activity Mechanisms of 5 Methoxy 3 Nitro 2h 1 Benzopyran 2 One in Vitro Focus

Enzyme Inhibition Studies: Molecular Mechanisms and Binding Affinities

There is no specific information in the reviewed literature detailing enzyme inhibition studies conducted on 5-Methoxy-3-nitro-2H-1-benzopyran-2-one. However, the related compound, 3-nitrocoumarin (B1224882), has been identified as a potent in vitro inhibitor of the yeast Plc1 protein (phospholipase-C) with an IC50 of 57 nM. nih.gov This suggests that the nitro-substituted benzopyran-2-one core may have the potential to interact with and inhibit certain enzymes.

Specific Enzyme Targets and Kinetic Parameters of Inhibition

No specific enzyme targets or kinetic parameters such as K_i or IC_50 values have been reported for 5-Methoxy-3-nitro-2H-1-benzopyran-2-one.

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interaction Analysis

Molecular docking studies have been performed on various benzopyran-2-one derivatives to explore their binding to potential enzyme targets like topoisomerase 1. However, no such simulations have been published specifically for 5-Methoxy-3-nitro-2H-1-benzopyran-2-one.

Allosteric Modulation and Active Site Binding Modes

The scientific literature lacks any studies investigating the potential for 5-Methoxy-3-nitro-2H-1-benzopyran-2-one to act as an allosteric modulator or detailing its binding modes within enzyme active sites.

Receptor Binding and Signal Transduction Pathway Modulation at a Molecular Level

No studies have been found that investigate the receptor binding profile or the effects on signal transduction pathways of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one. Research on related aminobenzopyran derivatives has shown high affinity for serotoninergic receptors, specifically 5-HT1A and 5-HT7 receptors, but these compounds are structurally distinct from the nitro-substituted molecule . researchgate.netnih.gov

In Vitro Cellular and Molecular Probing Applications for Investigating Biological Processes

The potential utility of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one as a molecular probe in cellular and molecular biology has not been explored in the available literature.

Live-Cell Imaging Applications (Excluding Cytotoxicity)

While coumarin (B35378) derivatives are known for their fluorescent properties and have been developed as probes for live-cell imaging, there is no published research on the application of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one in this context. rdd.edu.iq

Subcellular Localization Studies and Organelle Targeting

There is currently no specific research detailing the subcellular localization or definitive organelle targeting of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one. The distribution of a small molecule within a cell is governed by its physicochemical properties, such as lipophilicity, charge, and size. The methoxy (B1213986) and nitro groups on the benzopyranone core of the compound would influence these properties.

Generally, coumarin derivatives have been investigated for their ability to accumulate in specific organelles, often through functionalization with targeting moieties. For instance, certain coumarin-based compounds have been designed as fluorescent probes that localize within mitochondria, the endoplasmic reticulum, or lysosomes, aiding in the imaging and study of these organelles. However, without empirical data from fluorescence microscopy or subcellular fractionation studies involving 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, any statement on its specific organelle affinity would be speculative.

Table 1: Factors Influencing Potential Subcellular Distribution

| Physicochemical Feature | Influence on Localization | Potential Organelle Interaction (Hypothetical) |

|---|---|---|

| Benzopyranone Core | Planar structure may facilitate intercalation into membranes. | Endoplasmic Reticulum, Golgi Apparatus |

| Methoxy Group | Increases lipophilicity. | May enhance passage across lipid bilayers. |

This table is hypothetical and based on general chemical principles, not on experimental data for the specific compound.

Investigation of Specific Biological Pathway Perturbations in Model Systems (Excluding Human Clinical Data)

Direct studies identifying specific biological pathways perturbed by 5-Methoxy-3-nitro-2H-1-benzopyran-2-one in model systems are not available in the reviewed literature. The biological activity of coumarin derivatives is diverse and highly dependent on the nature and position of their substituents.

Nitroaromatic compounds, including some nitrocoumarins, are known to be bioreduced by cellular nitroreductases. This process can lead to the formation of reactive intermediates capable of inducing oxidative stress and interacting with cellular macromolecules like proteins and nucleic acids. This mechanism is central to the activity of certain nitroaromatic drugs. It is plausible that 5-Methoxy-3-nitro-2H-1-benzopyran-2-one could be a substrate for similar enzymatic pathways, potentially leading to downstream effects on cellular redox balance and stress response pathways.

Broader studies on benzopyranone derivatives have shown that they can influence a variety of cellular processes, including cell cycle progression and apoptosis. However, attributing these effects directly to 5-Methoxy-3-nitro-2H-1-benzopyran-2-one is not possible without specific experimental evidence from in vitro assays such as cell cycle analysis, apoptosis assays, or pathway-specific reporter assays.

Table 2: Potential, Unverified Biological Pathway Interactions

| General Pathway | Potential Mechanism of Perturbation (Hypothetical) | Model System for Investigation |

|---|---|---|

| Oxidative Stress Response | Bioreduction of the nitro group leading to reactive oxygen species (ROS) generation. | Yeast (e.g., S. cerevisiae), Murine cell lines |

| Cell Cycle Regulation | Interaction with key regulatory proteins (e.g., cyclins, CDKs). | In vitro cancer cell line models (e.g., murine leukemia, sarcoma) |

This table outlines potential areas of research for this compound based on the activities of related chemical classes and does not represent established findings.

Advanced Applications of 5 Methoxy 3 Nitro 2h 1 Benzopyran 2 One in Material Science and Analytical Chemistry

Development of Fluorescent Probes and Chemical Sensors Based on 5-Methoxy-3-nitro-2H-1-benzopyran-2-one

The inherent fluorescence of the coumarin (B35378) core, modulated by its substituents, forms the basis for its application in chemical sensing. The presence of the methoxy (B1213986) and nitro groups in 5-Methoxy-3-nitro-2H-1-benzopyran-2-one is anticipated to play a crucial role in its function as a fluorescent probe.

Mechanisms of Fluorescence Emission, Quenching, and Enhancement

The fluorescence of coumarin derivatives is generally governed by intramolecular charge transfer (ICT) from an electron-donating group to the lactone carbonyl, which acts as an electron acceptor. In the case of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, the methoxy group at the 5-position can serve as an electron donor, potentially leading to fluorescence emission.

However, the 3-nitro group, a strong electron-withdrawing group, is a well-known fluorescence quencher. This quenching can occur through several mechanisms, including photoinduced electron transfer (PET) and the heavy-atom effect, which promotes intersystem crossing to the non-emissive triplet state. Consequently, it is plausible that 5-Methoxy-3-nitro-2H-1-benzopyran-2-one in its native state exhibits weak fluorescence or is non-fluorescent.

This inherent quenching by the nitro group is a key feature that can be exploited in the design of "turn-on" fluorescent probes. A chemical reaction that removes or transforms the nitro group can restore the fluorescence of the coumarin core, leading to a significant enhancement in emission intensity. This off-on switching mechanism is highly desirable for sensitive and selective detection of various analytes.

Design Principles for Selectivity and Sensitivity Towards Specific Analytes (e.g., Metal Ions, pH, Reactive Oxygen Species)

The design of selective and sensitive fluorescent probes based on 5-Methoxy-3-nitro-2H-1-benzopyran-2-one would involve incorporating a recognition moiety that can selectively interact with the target analyte, leading to a modulation of the nitro group's quenching effect.

Metal Ions: For the detection of specific metal ions, a chelating group could be introduced into the molecule. Upon binding with the target metal ion, a conformational change or an alteration in the electronic properties of the chelator could disrupt the quenching effect of the nitro group, resulting in fluorescence enhancement.

pH: The sensitivity of the nitro group's electronic properties to the surrounding environment could be harnessed for pH sensing. In acidic or basic conditions, protonation or deprotonation of a functional group in proximity to the nitro-coumarin core could alter the ICT or PET processes, leading to a pH-dependent fluorescence response.

Reactive Oxygen Species (ROS): Certain ROS, such as nitroreductase, are capable of reducing a nitro group to an amino group. This transformation would convert the strong electron-withdrawing nitro group into a strongly electron-donating amino group, effectively turning on the fluorescence of the coumarin. This principle has been successfully applied in other nitro-containing fluorophores for the detection of hypoxic conditions in cells, where nitroreductase activity is upregulated. The following table illustrates the potential fluorescence modulation of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one upon reduction of the nitro group.

| Compound | Functional Group at C3 | Expected Fluorescence |

| 5-Methoxy-3-nitro-2H-1-benzopyran-2-one | -NO2 (Electron-withdrawing) | Quenched ("Off") |

| 5-Methoxy-3-amino-2H-1-benzopyran-2-one | -NH2 (Electron-donating) | Fluorescent ("On") |

Integration into Optical Sensing Platforms and Biosensors

The potential of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one as a "turn-on" fluorescent probe makes it a promising candidate for integration into various optical sensing platforms. For instance, it could be immobilized on solid supports like nanoparticles or polymers to create reusable sensor materials. In the realm of biosensing, its ability to detect specific enzymes or cellular conditions like hypoxia could be valuable for in vitro diagnostics and cellular imaging.

Application in Nonlinear Optics (NLO) and Photonic Materials

Molecules with a significant difference in electron distribution between their ground and excited states often exhibit large nonlinear optical (NLO) properties. The "push-pull" architecture of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, with its electron-donating methoxy group and electron-accepting nitro group, makes it a promising candidate for NLO applications.

Second Harmonic Generation (SHG) Properties and Molecular Hyperpolarizability

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with a nonlinear material and are converted into a single photon with twice the frequency (and half the wavelength). This phenomenon is dependent on the first-order molecular hyperpolarizability (β), a measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

Two-Photon Absorption (TPA) Cross-Sections and Applications in Bioimaging

Two-Photon Absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons, typically in the near-infrared (NIR) region, to reach an excited state that would normally be accessed by a single photon of higher energy (in the UV-visible range). The efficiency of this process is quantified by the TPA cross-section (σ₂).

Push-pull chromophores, such as 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, are known to exhibit enhanced TPA cross-sections. The large change in dipole moment upon excitation in these systems facilitates the TPA process. The potential for TPA has significant implications for bioimaging. The use of NIR excitation light allows for deeper tissue penetration, reduced light scattering, and minimized photodamage to biological samples compared to conventional one-photon fluorescence microscopy.

While experimental TPA cross-section data for 5-Methoxy-3-nitro-2H-1-benzopyran-2-one is not available, the structural motifs suggest it could be a viable TPA-active fluorophore. The table below presents a hypothetical comparison of one-photon and two-photon excitation for this compound, highlighting the advantages of the latter for bioimaging.

| Property | One-Photon Excitation | Two-Photon Excitation |

| Excitation Wavelength | UV-Visible | Near-Infrared (NIR) |

| Tissue Penetration | Low | High |

| Light Scattering | High | Low |

| Photodamage | High | Low |

| Spatial Resolution | Lower | Higher (Confined excitation volume) |

Fabrication of Optoelectronic Devices and Waveguides

The quest for novel materials for optoelectronic devices and waveguides has led researchers to explore organic molecules with tailored electronic and photophysical properties. Substituted coumarins are recognized for their high fluorescence quantum yields and sensitivity to their microenvironment, making them valuable components in optical devices. qnl.qa The electronic properties of coumarin derivatives, which can be fine-tuned by the introduction of various substituents, are crucial for their application in optoelectronics. mdpi.com

Nitro-substituted chromenes, a class of compounds to which 5-Methoxy-3-nitro-2H-1-benzopyran-2-one belongs, have been found to exhibit efficient optical second harmonic generation, a key property for nonlinear optical applications. rsc.org The interplay between electron-donating and electron-withdrawing groups in these molecules can lead to large second-order nonlinear optical polarizabilities. researchgate.net These properties are essential for the development of materials used in frequency doubling, optical switching, and other nonlinear optical phenomena integral to advanced optoelectronic systems.

The photophysical characteristics of coumarin derivatives, such as their absorption and emission spectra, are highly dependent on the nature and position of substituents on the benzopyran ring. unica.itresearchgate.net For instance, the introduction of a nitro group can significantly influence the spectral properties of these compounds. qnl.qa While specific data for 5-Methoxy-3-nitro-2H-1-benzopyran-2-one is not extensively documented, a comparative analysis of related substituted coumarins can provide insights into its potential optical characteristics.

Table 1: Representative Photophysical Properties of Substituted Coumarin Derivatives

| Compound/Substituent | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Solvent |

|---|---|---|---|

| 3-(p-nitrophenyl)Coumarin derivative | ~350 | ~450 | Chloroform |

| 6-Aryl-D-π-A Coumarin (methoxy-phenyl substituted) | 435 | 532 | Not Specified |

This table presents generalized data for classes of substituted coumarins to illustrate the range of photophysical properties and is not specific to 5-Methoxy-3-nitro-2H-1-benzopyran-2-one.

The potential for fabricating waveguides from polymers doped with such chromophores is an active area of research. The ability of these molecules to absorb and emit light efficiently could be harnessed to guide and modulate optical signals within a polymeric matrix.

Role in Advanced Catalytic Systems and Organocatalysis

Coumarin and its derivatives are not only valuable for their photophysical properties but also as scaffolds in synthetic chemistry. The synthesis of the coumarin core is a topic of significant interest, with modern metal-catalyzed and organocatalytic methods being at the forefront of efficient and green synthesis. rsc.orgresearchgate.netnih.gov Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of coumarin derivatives, offering a more sustainable alternative to traditional metal catalysts. nih.govnih.gov

While the direct catalytic activity of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one has not been reported, its synthesis would likely employ these advanced catalytic methods. Furthermore, the functional groups present on the molecule, namely the methoxy and nitro groups, could influence its potential as a ligand in metal-catalyzed reactions or as a precursor for more complex catalytic structures. The broader class of benzopyran derivatives is known to be accessible through various catalytic routes, highlighting the importance of catalysis in the production of these functional molecules. rsc.orgnih.govacs.orgsemanticscholar.org

Exploitation in Polymer Science and Functional Materials: Doping and Incorporation Strategies

The integration of functional organic molecules into polymeric matrices is a widely used strategy to create advanced materials with tailored properties. Coumarin derivatives are often used as fluorescent dopants in polymers to develop sensors, optical data storage media, and solid-state dye lasers. slideshare.netiiste.org The doping of polystyrene films with coumarin, for example, has been shown to alter the spectroscopic properties of the polymer, indicating an interaction between the dye and the polymer matrix. slideshare.netiiste.org

Fullerene doping has been shown to improve the photoconductive properties of coumarin films, suggesting a pathway for the development of blue-sensitive photoconductors. researchgate.net The doping/dedoping properties of conductive polymers are central to their function in various electronic devices, and the incorporation of molecules like 5-Methoxy-3-nitro-2H-1-benzopyran-2-one could potentially modulate these properties. uh.edu The development of functional polymers with tailored optoelectronic properties is an active area of research, with coumarin-containing polymers showing promise. nih.gov

Strategies for incorporating such molecules into polymers include physical doping, where the molecule is dispersed within the polymer matrix, and chemical incorporation, where the molecule is covalently bonded to the polymer backbone. The choice of strategy depends on the desired properties and the stability requirements of the final material. The photophysical properties of the incorporated coumarin derivative can impart fluorescence, photochromism, or other light-responsive behaviors to the polymer.

Development of Molecular Logic Gates and Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or chemical signals. fu-berlin.de The benzopyran scaffold is a well-known component of photochromic molecular switches. semanticscholar.org Naphthopyrans, which are structurally related to benzopyrans, undergo a ring-opening reaction upon stimulation to generate intensely colored merocyanine (B1260669) dyes. semanticscholar.org This reversible transformation between a colorless and a colored state forms the basis of their application as molecular switches.

The development of molecular logic gates, which can perform logical operations at the molecular level, is a fascinating area of nanotechnology. nih.gov Fluorescent molecular logic gates can be designed based on the switching of fluorescence in response to specific inputs. While specific studies on 5-Methoxy-3-nitro-2H-1-benzopyran-2-one as a molecular switch are not available, the general principles of photochromism in the benzopyran family suggest its potential in this area. researchgate.net The electronic push-pull nature imparted by the methoxy and nitro substituents could influence the energetics of the ring-opening and closing process, potentially allowing for the fine-tuning of the switching properties. An artificial molecular switch that mimics the visual pigment rhodopsin has been developed, demonstrating the potential for complex molecular machinery based on photoisomerization. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Methoxy 3 Nitro 2h 1 Benzopyran 2 One

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, the molecular formula is established as C₁₀H₇NO₅. The calculated monoisotopic mass for this formula is 221.0324 g/mol . An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this calculated mass would provide strong evidence for the correct elemental composition.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule breaks apart in a predictable manner, and these fragments are detected. The fragmentation of 3-nitrocoumarins often involves the loss of the nitro group and parts of the lactone ring. A plausible fragmentation pathway for 5-Methoxy-3-nitro-2H-1-benzopyran-2-one would include:

Loss of the nitro group (NO₂): A neutral loss of 46 Da, leading to a fragment ion at m/z ~175.

Loss of carbon monoxide (CO): Characteristic of the lactone ring, resulting in a loss of 28 Da.

Loss of a methyl radical (•CH₃): From the methoxy (B1213986) group, leading to a loss of 15 Da.

These fragmentation steps can occur sequentially, providing a detailed fingerprint that helps to confirm the arrangement of the substituents on the coumarin (B35378) core.

Table 1: Predicted HRMS Data for 5-Methoxy-3-nitro-2H-1-benzopyran-2-one

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₇NO₅ |

| Calculated Monoisotopic Mass | 221.0324 g/mol |

| Common Fragment Ion (M-NO₂)⁺ | 175.0401 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, the spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton at position 4, and the methoxy group protons. Methoxy groups on an aromatic ring typically show a sharp singlet between δ 3.8 and 4.0 ppm. acdlabs.com The aromatic protons (H-6, H-7, H-8) would appear as a complex splitting pattern (likely a triplet and two doublets) in the aromatic region (δ 7.0–8.0 ppm), with coupling constants characteristic of ortho and meta relationships (J ≈ 7–9 Hz and 1–3 Hz, respectively). The proton at C-4 is highly deshielded by the adjacent nitro group and the lactone carbonyl, and would likely appear as a singlet far downfield (δ 8.5–9.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show 10 distinct resonances. Key predicted chemical shifts include the lactone carbonyl (C-2) around δ 155-160 ppm, the carbons attached to the nitro group (C-3) and the ether oxygen (C-5), and the methoxy carbon, which typically appears around δ 55-60 ppm. acdlabs.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methoxy-3-nitro-2H-1-benzopyran-2-one

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | ~158.0 |

| 3 | - | ~135.0 |

| 4 | ~8.7 (s, 1H) | ~145.0 |

| 4a | - | ~118.0 |

| 5 | - | ~157.0 |

| 6 | ~7.1 (d, J=8.5 Hz, 1H) | ~110.0 |

| 7 | ~7.8 (t, J=8.5 Hz, 1H) | ~135.0 |

| 8 | ~7.3 (d, J=8.5 Hz, 1H) | ~115.0 |

| 8a | - | ~150.0 |

Note: Predicted values are based on known substituent effects and data from analogous coumarin structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would show correlations between the coupled aromatic protons H-6, H-7, and H-8, confirming their connectivity in the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. It would definitively link the proton signals for H-4, H-6, H-7, H-8, and the methoxy protons to their corresponding carbon signals.

The methoxy protons (5-OCH₃) to the C-5 carbon.

The H-4 proton to the carbonyl carbon (C-2) and the bridgehead carbon (C-4a).

The H-6 proton to C-8 and C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei. A key expected correlation would be between the methoxy protons and H-6, confirming the placement of the methoxy group at the C-5 position.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Each functional group in 5-Methoxy-3-nitro-2H-1-benzopyran-2-one has characteristic vibrational frequencies. uobasrah.edu.iq

Nitro Group (NO₂): This group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically found in the 1500–1560 cm⁻¹ region and a symmetric stretch in the 1335–1380 cm⁻¹ region. ceon.rs

Lactone Group (α,β-unsaturated): The carbonyl (C=O) stretch is a very strong and sharp band, expected between 1710–1740 cm⁻¹. The C=C bond within the pyrone ring would have a stretching vibration around 1600–1620 cm⁻¹. ceon.rs The C-O-C stretching of the lactone is also identifiable.

Methoxy Group (Ar-O-CH₃): This group is identified by its C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic asymmetric C-O-C stretch.

Table 3: Predicted Characteristic FTIR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1545 - 1515 |

| Symmetric Stretch | 1350 - 1335 | |

| Lactone (C=O) | Carbonyl Stretch | 1730 - 1710 |

| Alkene (C=C) | C=C Stretch | 1610 - 1600 |

| Methoxy (O-CH₃) | C-H Stretch | 2950 - 2840 |

While 5-Methoxy-3-nitro-2H-1-benzopyran-2-one does not have traditional hydrogen bond donors (like -OH or -NH), its solid-state structure is influenced by other intermolecular forces. The highly polar nitro and carbonyl groups create significant dipole moments, which can lead to strong dipole-dipole interactions in the crystal lattice. Furthermore, the planar aromatic system can facilitate π-π stacking interactions between molecules.

These intermolecular forces can be observed in vibrational spectroscopy. For instance, the C=O and NO₂ stretching frequencies in a solid-state (KBr pellet or ATR) FTIR spectrum may be shifted to slightly lower wavenumbers compared to a spectrum taken in a non-polar solvent. This shift indicates a restriction of vibrational freedom due to the ordered, condensed-phase environment and strong intermolecular interactions.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible and fluorescence spectroscopy are powerful tools for probing the electronic transitions and de-excitation pathways of fluorescent molecules like coumarins. The introduction of a methoxy group at the 5-position and a nitro group at the 3-position of the benzopyran-2-one core is expected to significantly influence its photophysical behavior.

UV-Visible absorption spectroscopy provides critical information about the electronic transitions within a molecule. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is a key parameter determined from this technique. For coumarin derivatives, the absorption spectra typically reveal intense π-π* transitions.

Table 1: Illustrative Molar Extinction Coefficients for a Related 3-Nitrocoumarin (B1224882) Derivative